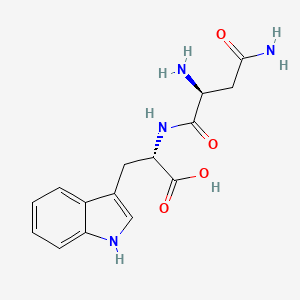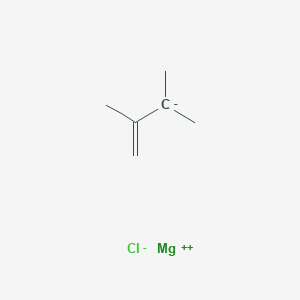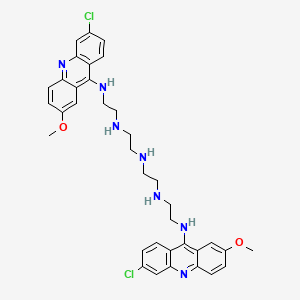
N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” is a complex organic compound that features multiple acridine moieties. Acridine derivatives are known for their applications in medicinal chemistry, particularly as antitumor agents due to their ability to intercalate DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” typically involves multi-step organic synthesis. The process may include:
Formation of Acridine Derivatives: Starting with the chlorination and methoxylation of acridine.
Amine Functionalization: Introduction of aminoethyl groups through nucleophilic substitution reactions.
Coupling Reactions: Linking the acridine derivatives via ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
DNA Intercalation: Acridine derivatives are known to intercalate DNA, making them useful in studying DNA structure and function.
Medicine
Antitumor Agents: Potential use in cancer therapy due to their ability to disrupt DNA replication.
Industry
Dyes and Pigments: Acridine compounds are used in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation. This involves inserting itself between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription. The molecular targets include DNA and associated enzymes involved in replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
The unique structure of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” with multiple acridine moieties linked by ethylenediamine may provide enhanced intercalation properties and potential for higher efficacy in its applications.
Eigenschaften
CAS-Nummer |
79458-73-4 |
|---|---|
Molekularformel |
C36H39Cl2N7O2 |
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
N'-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]-N-[2-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C36H39Cl2N7O2/c1-46-25-5-9-31-29(21-25)35(27-7-3-23(37)19-33(27)44-31)42-17-15-40-13-11-39-12-14-41-16-18-43-36-28-8-4-24(38)20-34(28)45-32-10-6-26(47-2)22-30(32)36/h3-10,19-22,39-41H,11-18H2,1-2H3,(H,42,44)(H,43,45) |
InChI-Schlüssel |
ARCXAAKRTGYCKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCNCCNCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


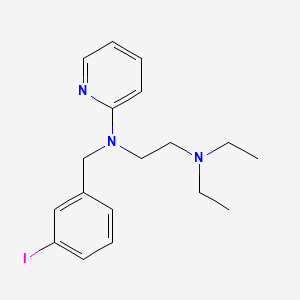


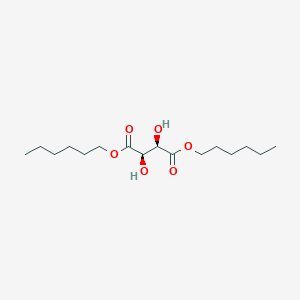
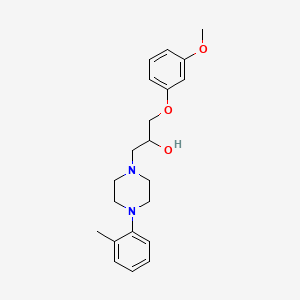
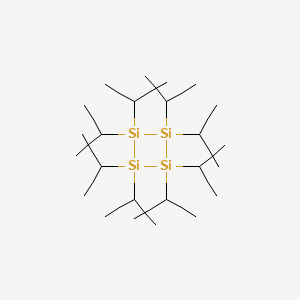
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
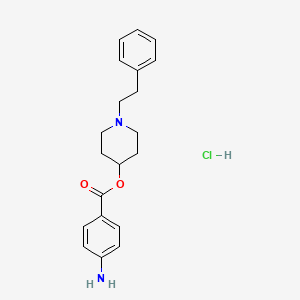
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
